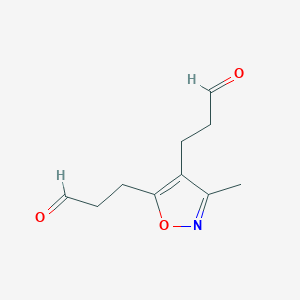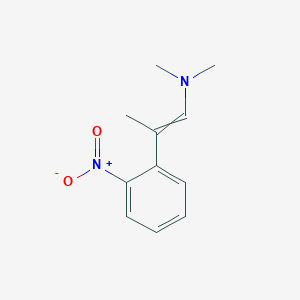![molecular formula C8H9ClN2O B14386785 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one CAS No. 88366-03-4](/img/structure/B14386785.png)
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-8-methyl-1,2-diazabicyclo[520]nona-2,4-dien-9-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cycloheptatriene with dichloroketene, generated by the treatment of trichloroacetyl chloride with activated zinc in dry diethyl ether . This reaction affords 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one as a major product, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can be carried out to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9,9-Dichlorobicyclo[5.2.0]nona-2,4-dien-8-one: A precursor in the synthesis of the target compound.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic framework and are used in various applications.
Uniqueness
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one is unique due to its specific diazabicyclo structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic and medicinal chemistry.
Properties
CAS No. |
88366-03-4 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
8-chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one |
InChI |
InChI=1S/C8H9ClN2O/c1-8(9)6-4-2-3-5-10-11(6)7(8)12/h2-3,5-6H,4H2,1H3 |
InChI Key |
OWYDGBXSHJBELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=CC=NN2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
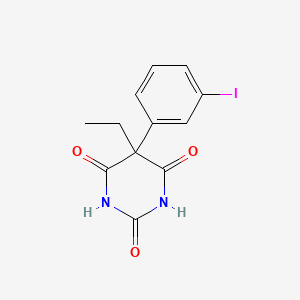
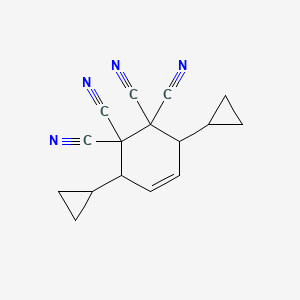
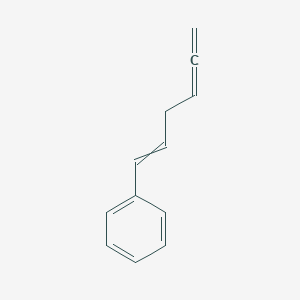
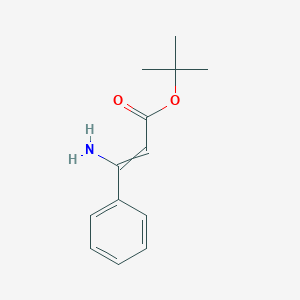

![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

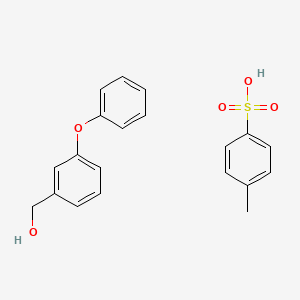
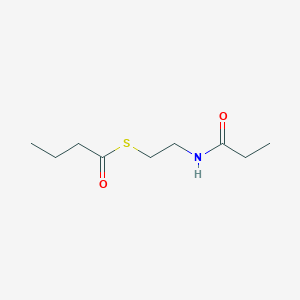
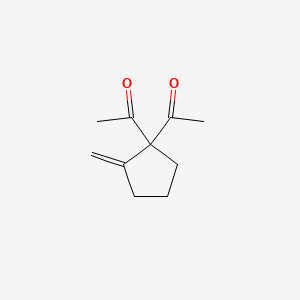
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
